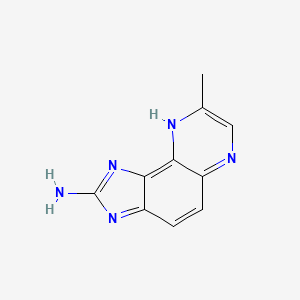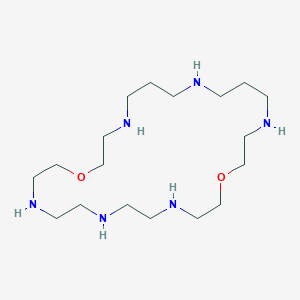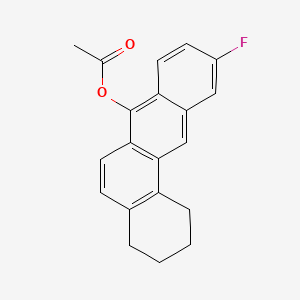![molecular formula C10H14O2S B14336111 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol CAS No. 95108-89-7](/img/structure/B14336111.png)
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C10H14O2S It is characterized by the presence of a phenylsulfanyl group attached to an ethoxyethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol typically involves the reaction of phenylthiol with ethylene oxide, followed by subsequent reactions to introduce the ethoxy group. The reaction conditions often require the use of a base such as sodium hydroxide to facilitate the nucleophilic attack of phenylthiol on ethylene oxide. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethoxy derivatives.
Scientific Research Applications
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol involves its interaction with various molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This can affect the structure and function of proteins, thereby influencing various biochemical pathways. The ethoxy group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Methylsulfanyl)ethoxy]ethan-1-ol
- 2-[2-(Ethylsulfanyl)ethoxy]ethan-1-ol
- 2-[2-(Propylsulfanyl)ethoxy]ethan-1-ol
Uniqueness
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties compared to its alkylsulfanyl counterparts. The aromatic ring in the phenylsulfanyl group can participate in π-π interactions and other aromatic-specific interactions, making it a valuable compound for various applications.
Properties
CAS No. |
95108-89-7 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
2-(2-phenylsulfanylethoxy)ethanol |
InChI |
InChI=1S/C10H14O2S/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
QZCLZVACBCSMFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)



![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)


![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)


![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
